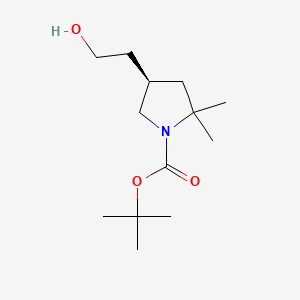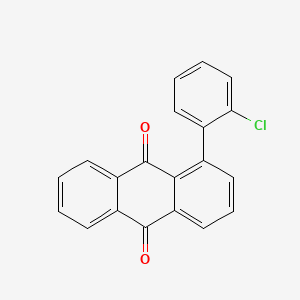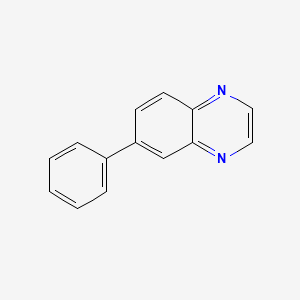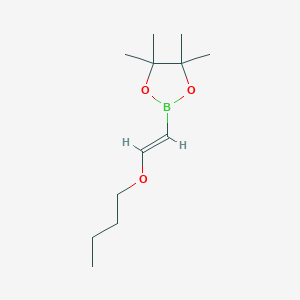![molecular formula C8H7ClN4O2S B13933271 Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and a methyl ester group at the 2-position
Méthodes De Préparation
The synthesis of methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-chloro-2-methylthiazole with ethyl chloroformate in the presence of a base, followed by cyclization with formamide to form the thiazolopyrimidine core. The final step involves esterification with methanol to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolopyrimidines.
Applications De Recherche Scientifique
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage. This ultimately results in the inhibition of cancer cell proliferation . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate can be compared with other thiazolopyrimidine derivatives, such as:
5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione: This compound has similar structural features but differs in its sulfur-containing thione group, which imparts different chemical reactivity and biological activity.
2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: This derivative has an amino group at the 2-position and an aryl group at the 5-position, making it a potent inhibitor of various enzymes.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a different ring fusion pattern and exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted interactions with biological molecules and the potential for diverse applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H7ClN4O2S |
|---|---|
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
methyl 2-[(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H7ClN4O2S/c1-15-5(14)3-11-8-12-4-2-10-7(9)13-6(4)16-8/h2H,3H2,1H3,(H,11,12) |
Clé InChI |
UPTIGJFRKAPQDN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1=NC2=CN=C(N=C2S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13933193.png)
![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)


![2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13933209.png)


![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)

![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)


